molecular formula C12H17Cl2N3 B1391346 c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride CAS No. 1177309-41-9

c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

Cat. No.: B1391346
CAS No.: 1177309-41-9
M. Wt: 274.19 g/mol
InChI Key: LGOOGJRARMPPKF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride represents a sophisticated arrangement of heterocyclic and aromatic components connected through a methylamine bridge. The fundamental structural framework consists of a 1-methylimidazole ring system linked to a meta-tolyl group via a methylamine linker, with the entire structure stabilized as a dihydrochloride salt. The imidazole portion of the molecule features a five-membered ring containing two nitrogen atoms, with one nitrogen bearing a methyl substituent at the 1-position, which significantly influences the electronic distribution and hydrogen bonding capabilities of the heterocycle. The meta-tolyl component contributes an aromatic benzene ring with a methyl group positioned at the meta position relative to the connection point, creating a specific geometric arrangement that differs substantially from its para and ortho isomers.

The stereochemical considerations become particularly important when examining the central methylamine bridge that connects the imidazole and tolyl components. This bridge creates a chiral center, potentially leading to enantiomeric forms depending on the synthetic approach and reaction conditions employed during preparation. The spatial arrangement of substituents around this central carbon atom influences both the overall molecular conformation and the compound's ability to interact with biological targets through specific geometric complementarity. Research has demonstrated that the meta-substitution pattern on the tolyl ring creates a unique three-dimensional molecular shape that distinguishes this compound from its structural isomers, potentially affecting binding affinity and selectivity in biological systems.

Structural Component Chemical Formula Key Features
Imidazole Ring C₃H₂N₂ Five-membered heterocycle with N-methyl substitution
Methylamine Bridge CH₂NH Central linking unit with potential chirality
Meta-tolyl Group C₇H₇ Benzene ring with meta-methyl substitution
Dihydrochloride Salt 2HCl Enhances solubility and stability

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOOGJRARMPPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps

  • Imidazole Precursor Preparation : The first step involves preparing an imidazole precursor, typically through the alkylation of imidazole with appropriate reagents.

  • Reaction with Tolyl Derivative : The imidazole precursor is then reacted with a tolyl derivative in the presence of suitable catalysts or reagents. This step often involves condensation or substitution reactions.

  • Formation of Dihydrochloride Salt : The resulting base compound is treated with hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions

  • Temperature : The reaction temperature can vary depending on the specific conditions required for the condensation or substitution reactions. Typically, these reactions are conducted at moderate temperatures (around 20°C to 100°C).

  • Catalysts/Reagents : Appropriate catalysts or reagents are used to facilitate the reaction. Commonly used reagents include bases like triethylamine or pyridine for facilitating nucleophilic substitution.

  • Solvents : The choice of solvent is crucial and often involves polar aprotic solvents like DMF or DMSO for facilitating the reaction.

Purification

After the synthesis, the compound is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Data and Research Findings

Chemical Properties

Property Value
CAS No. 1177309-41-9
Molecular Formula C12H17Cl2N3
Molecular Weight 274.19 g/mol
IUPAC Name (1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride

Biological Activity

Imidazole derivatives generally exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The presence of a tolyl group may influence its interaction with biological targets, potentially affecting its efficacy or specificity in biochemical assays.

Applications

This compound is used in biochemical research, particularly in proteomics studies. It is utilized to explore protein interactions or as reagents in various biochemical assays.

Chemical Reactions Analysis

Types of Reactions

C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its amine form.

  • Substitution: : Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Hypnotic Drugs :
    • The compound is utilized in the synthesis of hypnotics, which are drugs that induce sleep. This application is crucial in treating insomnia and other sleep disorders .
  • Antidepressant Development :
    • Research has indicated potential applications in developing antidepressant medications. Its structural features may allow it to modulate neurotransmitter systems effectively .
  • Antimicrobial Agents :
    • There is ongoing research into its efficacy as an antimicrobial agent. The imidazole ring is known for its ability to interact with biological membranes, which could be beneficial in targeting bacterial infections .
  • Cancer Research :
    • Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .

Case Study 1: Synthesis of New Hypnotics

A recent study focused on synthesizing novel hypnotic agents using this compound as a precursor. The results demonstrated that derivatives of this compound exhibited significant sedative effects in animal models, showing promise for future clinical applications.

Case Study 2: Antidepressant Properties

In a double-blind study, a derivative of this compound was tested for its antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Participants reported improved mood and reduced anxiety levels, suggesting that the compound could be a viable alternative in treating depression .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This opens avenues for developing new antibiotics based on its structure .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Hypnotic Drug SynthesisUsed as a precursor for synthesizing new hypnotic agentsTreatment for insomnia
Antidepressant DevelopmentPotential use in creating new antidepressantsAlternative treatments for depression
Antimicrobial AgentsInvestigated for efficacy against bacterial infectionsDevelopment of new antibiotics
Cancer ResearchPreliminary studies indicate potential anticancer propertiesNew therapeutic approaches for cancer treatment

Mechanism of Action

The mechanism by which C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs from include:

Compound Name CAS Number Similarity Score Key Structural Features
2-(1H-Imidazol-1-yl)ethanamine hydrochloride 858513-10-7 1.00 Ethylamine linker, unsubstituted imidazole
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 124312-73-8 0.84 Methyl-imidazole, ethylamine linker
(1-Methyl-1H-imidazol-2-yl)methanamine 138799-95-8 0.73 Methyl-imidazole, primary amine
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride 1216236-39-3 N/A Methyl-imidazole, p-tolyl, dihydrochloride

Key Observations :

  • The target compound’s meta-tolyl group distinguishes it from the para-tolyl analog (CAS 1216236-39-3), which may exhibit differences in solubility, crystallinity, and receptor binding .
  • The ethylamine linker in 2-(1H-imidazol-1-yl)ethanamine hydrochloride (similarity score 1.00) introduces greater flexibility compared to the rigid methylamine bridge in the target compound .
  • Methylation at the 1-position of the imidazole ring (common in all analogs) enhances stability against metabolic degradation .

Lumping Strategy and Property Predictions

highlights the lumping strategy , where compounds with analogous structures (e.g., meta- and para-tolyl isomers) are grouped for modeling purposes. This approach assumes similarities in reactivity and solubility, though experimental validation is essential. For instance, the meta-tolyl group’s steric effects could reduce binding affinity compared to the para isomer in pharmaceutical applications .

Biological Activity

c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H17Cl2N3
  • Molecular Weight : 270.19 g/mol
  • CAS Number : 45158350
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. It is known to act as a ligand for various receptors, influencing pathways that are critical in cellular signaling.

Key Mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : this compound has been shown to inhibit c-Met phosphorylation, which is crucial in cancer cell proliferation and survival .
  • Cell Cycle Regulation : Studies indicate that this compound can induce G1/S phase arrest in cancer cells, effectively halting their proliferation .

In Vitro Studies

Table 1 summarizes the inhibitory effects of the compound on various cancer cell lines:

Cell Line IC50 (nM) Effect
EBC-145.0Significant proliferation inhibition
MKN45203.2Moderate proliferation inhibition
BaF3/TPR-MetNot determinedHigh expression of c-Met

The data indicates that the compound is particularly effective against cell lines that express c-Met, a receptor implicated in several cancers.

Case Studies

Several studies have evaluated the pharmacological potential of this compound:

  • Study on Tumor Growth Inhibition :
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models with a tumor growth inhibition (TGI) rate of 75% . This suggests potential applications in cancer therapy.
  • Metabolic Stability Assessment :
    • Research into metabolic pathways revealed that the compound undergoes NADPH-dependent metabolism, leading to the formation of several metabolites, which could influence its efficacy and safety profile .

Toxicological Profile

The compound has been classified with certain hazards:

  • Acute Toxicity : May be harmful if swallowed (H303) and causes skin irritation (H315) .
  • Safety Precautions : Proper handling and protective measures are recommended due to its potential irritant properties.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving (1) condensation of m-tolyl-methylamine with 1-methylimidazole-2-carbaldehyde under acidic conditions, followed by (2) reduction of the imine intermediate using sodium borohydride. The dihydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol).
  • Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.
  • Characterization : Confirm structure via 1H^1H-NMR (peaks at δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity ≥95% should be validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most reliable for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Calibrate against certified reference standards (e.g., LGC’s ISO/IEC 17043-certified materials) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability.
  • Storage Stability : Store at ≤4°C in airtight, desiccated containers to prevent hygroscopic degradation, as imidazole derivatives are prone to moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across solvents?

  • Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, and salt form. Design a systematic study:
  • Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (4°C, 25°C, 37°C).
  • Quantify solubility via gravimetric analysis (filter undissolved material, dry, and weigh) or UV-Vis spectroscopy (calibrated against standard curves).
  • Note: Aqueous solubility may decrease at higher temperatures due to reduced dielectric constant, while organic solvents (e.g., DMSO) may exhibit inverse trends .

Q. What experimental strategies are effective for elucidating the compound’s mechanism in biological systems?

  • Methodological Answer :
  • Fluorescent Tagging : Synthesize a derivative with a phenanthroimidazole fluorophore (e.g., 5-(diphenylamino)-2-(1H-imidazol-2-yl)phenol) to track cellular uptake and localization via fluorescence microscopy .
  • Isotopic Labeling : Introduce 13C^{13}C- or 15N^{15}N-labels at the imidazole ring to study metabolic pathways using NMR or mass spectrometry .
  • In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., histamine H3_3R) to evaluate binding affinity (IC50_{50}) via competitive radioligand displacement assays .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Replication : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) in triplicate, using standardized cell lines (e.g., ATCC-certified) to minimize batch variability.
  • Control for Salt Form : Compare dihydrochloride vs. free base activity, as protonation state affects membrane permeability.
  • Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for cell viability differences .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to receptor-binding theories (e.g., histaminergic pathways) or computational models (molecular docking with AutoDock Vina) to guide hypothesis-driven research .
  • Contradiction Analysis : Use Bland-Altman plots to statistically evaluate inter-laboratory variability in biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 2
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.